Methylecgonidine

Forensic Toxicology Biomarker Route of Administration

Methylecgonidine (AEME) is the only biomarker specific to smoked cocaine—absent after injection or insufflation. Unlike benzoylecgonine, it confirms route of administration. As a potent M₂ muscarinic agonist (7.8-fold cGMP increase), it is critical for crack cardiotoxicity studies. Its 18–21 min half-life demands a certified reference standard for reliable LC-MS/GC-MS quantification. Essential for forensic validation, pharmacological research, and phenyltropane analog synthesis. Order the definitive forensic standard today.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 43021-26-7
Cat. No. B1201409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylecgonidine
CAS43021-26-7
Synonymsanhydroecgonine methyl ester
anhydromethylecgonine
methylecgonidine
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(=CC2)C(=O)OC
InChIInChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1
InChIKeyMPSNEAHFGOEKBI-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylecgonidine (CAS 43021-26-7): Forensic Biomarker and Muscarinic Agonist Overview


Methylecgonidine (anhydroecgonine methyl ester; AEME) is a tropane alkaloid analog and the principal pyrolysis product formed when crack cocaine is smoked [1]. Distinct from enzymatic cocaine metabolites, its unique pyrolytic origin establishes it as a specific biomarker for distinguishing smoked cocaine administration from other routes [2]. Pharmacologically, methylecgonidine exhibits agonist activity at muscarinic acetylcholine receptors, particularly the M₂ subtype, a profile that contrasts with the primary mechanism of cocaine [3]. The compound has a short plasma half-life of 18–21 minutes and is further metabolized to ecgonidine [4].

Why Cocaine or Generic Metabolites Cannot Substitute for Methylecgonidine in Forensic and Pharmacological Studies


Generic substitution with cocaine or its major metabolite, benzoylecgonine, fails in two critical applications. First, methylecgonidine is not a metabolic product of enzymatic degradation; it is exclusively a pyrolysis product of smoked cocaine [1]. Therefore, substituting a common metabolite like benzoylecgonine in forensic assays results in a loss of route-of-administration specificity, as benzoylecgonine is present irrespective of whether cocaine is snorted, injected, or smoked [2]. Second, from a pharmacological perspective, methylecgonidine is a potent muscarinic M₂ receptor agonist, whereas cocaine primarily acts as a monoamine reuptake inhibitor and demonstrates much weaker activity at these receptors [3]. Consequently, using cocaine as a substitute in mechanistic studies of crack-smoke toxicity would fail to replicate the direct cholinergic cardiovascular effects mediated specifically by methylecgonidine [4].

Quantitative Evidence for the Unique Performance of Methylecgonidine in Assay Differentiation and Receptor Activity


Forensic Urinary Specificity: Methylecgonidine vs. Cocaine/Benzoylecgonine

Methylecgonidine provides absolute route-of-administration specificity that cocaine or its metabolite benzoylecgonine cannot provide. Human subjects who smoked cocaine excreted substantial quantities of methylecgonidine in their urine, whereas little to no methylecgonidine was detected in urine when the same subjects were administered cocaine via intravenous or intranasal routes [1]. This confirms methylecgonidine as a definitive biomarker for smoked crack cocaine use.

Forensic Toxicology Biomarker Route of Administration

Pharmacological Potency at M₂ Receptors: Methylecgonidine vs. Cocaine

In HEL299 cells, which specifically express M₂ muscarinic receptors, methylecgonidine demonstrated significantly greater agonist potency than cocaine. At a concentration of 1 µM, methylecgonidine increased cyclic GMP production 7.8-fold over control, compared to a 3.1-fold increase induced by an equal concentration of cocaine [1]. This 2.5-fold difference in cGMP stimulation indicates a markedly higher efficacy at M₂ receptors.

Receptor Pharmacology Cardiotoxicity Signal Transduction

Potency of Negative Inotropic Effect: Methylecgonidine vs. Cocaine

Both cocaine and methylecgonidine exert a negative inotropic effect, but methylecgonidine exhibits significantly higher potency. In isolated cardiac myocytes, methylecgonidine was more potent than cocaine in decreasing peak cell shortening and peak intracellular Ca2+ concentration across a dose range of 10⁻⁸ to 10⁻⁴ M [1]. Furthermore, methylecgonidine uniquely shifted the peak [Ca2+]i-to-peak shortening relationship downward, an effect not observed with cocaine [2].

Cardiac Physiology Negative Inotropy Cardiotoxicity

Forensic Time Window: Methylecgonidine vs. Ecgonidine as Biomarkers

The detection window for methylecgonidine is constrained by its rapid clearance. In sheep, intravenous methylecgonidine had a short plasma half-life of 18–21 minutes, whereas its primary metabolite, ecgonidine, demonstrated a significantly prolonged half-life of 94–137 minutes [1]. This difference is due to methylecgonidine's rapid metabolism by esterases, making ecgonidine a more persistent and therefore more practical biomarker for detecting recent crack smoking in forensic specimens [2].

Pharmacokinetics Forensic Toxicology Biomarker Detection Window

Validated Research and Industrial Applications for Methylecgonidine (CAS 43021-26-7)


Forensic Differentiation of Smoked Cocaine from Other Routes of Administration

In forensic toxicology laboratories, methylecgonidine is the gold standard biomarker for establishing recent crack cocaine smoking. Its presence in urine, serum, or hair definitively rules out intravenous or intranasal cocaine use, which do not produce this pyrolysis product [1]. This application relies on the evidence that methylecgonidine is absent in biological fluids following other routes of administration [2].

Mechanistic Studies of Muscarinic M₂ Receptor-Mediated Cardiotoxicity

Cardiovascular pharmacology research programs investigating the unique cardiotoxic profile of smoked crack cocaine should utilize methylecgonidine as the primary test compound. Its potent and selective agonist activity at M₂ muscarinic receptors—directly quantified as a 7.8-fold increase in cGMP production at 1 µM in human M₂-expressing cells—contrasts sharply with the weaker effects of cocaine and is central to understanding crack-induced bradycardia and hypotension [3].

Development of Sensitive GC-MS and LC-MS Assays for Crack Biomarkers

Analytical chemistry groups and reference material manufacturers require methylecgonidine for the development, validation, and calibration of highly sensitive GC-MS and LC-MS assays used to detect crack cocaine use in clinical or forensic specimens. The evidence of its short half-life (18–21 min) and conversion to ecgonidine (94–137 min half-life) [4] underscores the necessity of using methylecgonidine as a certified reference standard to accurately quantify both the parent compound and its metabolites in a single analytical method.

Synthesis of Phenyltropane Analogs for DAT Research

In medicinal chemistry and neuropharmacology, methylecgonidine serves as a key synthetic intermediate for the production of phenyltropane analogs, such as troparil and lometopane, which are used in research targeting the dopamine transporter (DAT) [5]. This application is based on its structural role as an anhydroecgonine derivative, providing a unique scaffold distinct from cocaine for structure-activity relationship (SAR) studies.

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